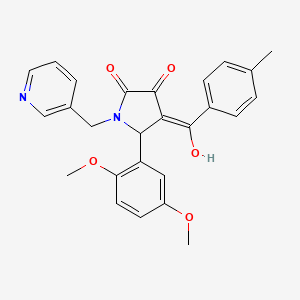![molecular formula C17H16ClNO4S B3962413 4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine](/img/structure/B3962413.png)
4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine
Descripción general
Descripción
4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine, also known as CBM-300946, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine involves its ability to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins, including many that are involved in cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the folding and stabilization of these proteins, leading to their degradation and ultimately causing cancer cell death (Zhang et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been found to inhibit inflammation and oxidative stress, both of which are implicated in many diseases, including Alzheimer's disease, cardiovascular disease, and cancer (Wang et al., 2017; Sun et al., 2018). This compound has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels, which is a critical process in tumor growth and metastasis (Zhang et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine for lab experiments is its high potency and specificity for HSP90 inhibition. This makes it a valuable tool for studying the role of HSP90 in various biological processes and diseases. However, one limitation of this compound is its poor solubility in water, which can make it challenging to use in certain experimental settings (Zhang et al., 2017).
Direcciones Futuras
There are several future directions for research on 4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine. One area of interest is the development of this compound analogs that have improved solubility and pharmacokinetic properties, which could enhance its efficacy as a therapeutic agent (Zhang et al., 2017). Another future direction is the investigation of this compound's potential applications in other diseases, such as Parkinson's disease and diabetes, which are also associated with HSP90 activity (Wang et al., 2017). Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has shown promise in various fields of scientific research, particularly in cancer research. Its mechanism of action involves HSP90 inhibition, and it has been found to have various biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for research on this compound, including the development of analogs and investigation of its potential applications in other diseases.
Aplicaciones Científicas De Investigación
4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine has been shown to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast cancer, lung cancer, and colon cancer (Zhang et al., 2017). This compound has also been studied for its potential applications in treating Alzheimer's disease and cardiovascular disease (Wang et al., 2017; Sun et al., 2018).
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-14-3-7-16(8-4-14)24(21,22)15-5-1-13(2-6-15)17(20)19-9-11-23-12-10-19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFXMQOMDDMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3962345.png)
![2-[benzyl(methyl)amino]ethyl 2,5-dichlorobenzoate hydrochloride](/img/structure/B3962354.png)
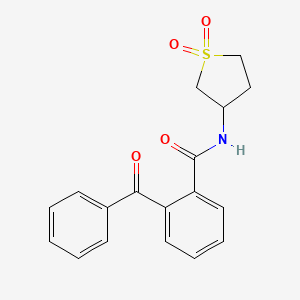
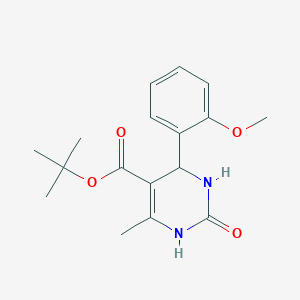
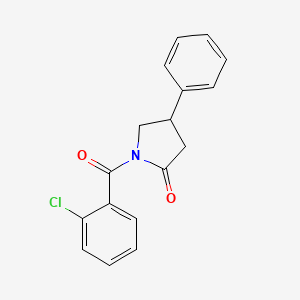
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B3962372.png)
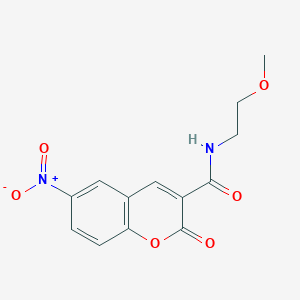
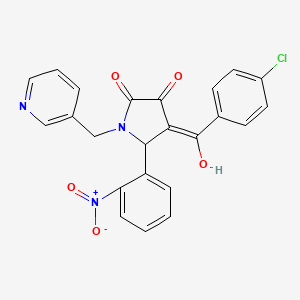
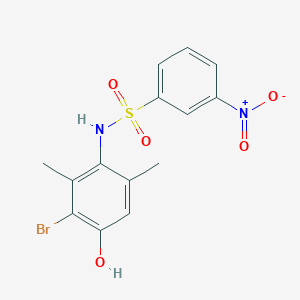
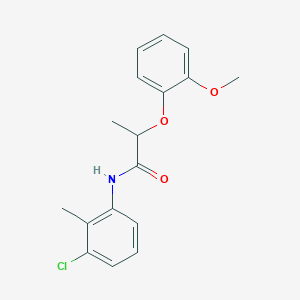

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B3962428.png)

